α2-Adrenergic Receptor Binding Affinity: Subtype-Selective Antagonism Profile
Benzquinamide demonstrates differential binding affinity across α2-adrenergic receptor subtypes, with highest affinity for α2C (Ki = 545 nM), intermediate affinity for α2B (Ki = 691 nM), and lowest affinity for α2A (Ki = 1,365 nM) . This represents approximately 2.5-fold selectivity for α2C over α2A. In contrast, classic α2-antagonists such as yohimbine exhibit non-selective binding across all α2 subtypes, while other antiemetics including prochlorperazine lack this adrenergic binding profile entirely .
| Evidence Dimension | α2-adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | α2A: 1,365 nM; α2B: 691 nM; α2C: 545 nM |
| Comparator Or Baseline | α2C vs. α2A selectivity ratio: 2.5-fold difference within compound |
| Quantified Difference | α2C affinity is 2.5-fold greater than α2A affinity; α2B is intermediate |
| Conditions | Radioligand binding assay using recombinant human α2-adrenergic receptor subtypes |
Why This Matters
This intra-compound selectivity profile provides a tool compound for investigating α2C-preferring adrenergic modulation distinct from non-selective α2-antagonists.
